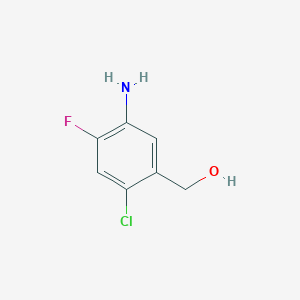

(5-Amino-2-chloro-4-fluorophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-chloro-4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXZLRPDTPQYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545441 | |

| Record name | (5-Amino-2-chloro-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101329-82-2 | |

| Record name | (5-Amino-2-chloro-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 Amino 2 Chloro 4 Fluorophenyl Methanol and Its Direct Precursors

Retrosynthetic Analysis of the (5-Amino-2-chloro-4-fluorophenyl)methanol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, the key functional groups are the methanol (B129727) (-CH₂OH), the amino (-NH₂), the chloro (-Cl), and the fluoro (-F) groups.

The primary disconnections can be envisioned as follows:

C-N Bond Disconnection: The amino group is often introduced late in a synthesis via the reduction of a nitro group (-NO₂). This is a reliable and high-yielding transformation. This disconnection leads to the precursor (2-chloro-4-fluoro-5-nitrophenyl)methanol.

C-C Bond Disconnection (Methanol Group): The benzyl (B1604629) alcohol (methanol) group can be formed by the reduction of a benzaldehyde (B42025) (-CHO) or a benzoic acid (-COOH) derivative. Disconnecting via the aldehyde is often more direct, leading to 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772).

Functional Group Interconversion on the Ring: The nitro, chloro, and fluoro substituents are typically introduced onto the aromatic ring through electrophilic aromatic substitution and related reactions.

This analysis suggests a forward synthesis starting from a simpler 2-chloro-4-fluorophenyl derivative, such as 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzaldehyde (B1630644). A plausible synthetic pathway involves:

Nitration of the 2-chloro-4-fluorobenzaldehyde scaffold to introduce the nitro group at the 5-position.

Reduction of the resulting 2-chloro-4-fluoro-5-nitrobenzaldehyde to afford the target molecule, this compound. This final step may involve a single reagent that reduces both the nitro and aldehyde groups, or a two-step process.

Approaches for the Construction of the 2-chloro-4-fluorophenyl Ring System

The formation of the core 2-chloro-4-fluorophenyl structure is a critical first step. Several methods exist to produce key intermediates like 2-chloro-4-fluorophenol (B157789) or 2-chloro-4-fluorobenzaldehyde.

One common approach involves the direct chlorination of 4-fluorophenol. This reaction can be performed using chlorine gas in the presence of water, which provides the desired product in good yields with high selectivity for the 2-position. google.com The reaction conditions can be mild, making it a viable industrial process. google.comgoogle.com An alternative chlorinating agent is sulfuryl chloride. google.com

Another route starts with 2-chloro-4-fluorotoluene. This readily available starting material can be converted to 2-chloro-4-fluorobenzaldehyde through a two-step process:

Side-chain chlorination: Introduction of chlorine under UV light irradiation leads to the formation of 2-chloro-4-fluoro-dichlorotoluene. google.com

Hydrolysis: The resulting dichlorotoluene is then hydrolyzed, often using a catalyst such as N,N-dimethylformamide or tetrabutylammonium (B224687) bromide, to yield 2-chloro-4-fluorobenzaldehyde with high purity and yield. google.com

A third strategy involves the direct chlorination of 4-fluorobenzaldehyde (B137897) using a chlorinating agent like N-chlorosuccinimide in a trifluoroacetic acid/sulfuric acid mixture to produce 2-chloro-4-fluorobenzaldehyde in high yield. guidechem.com

Introduction of the Amino Group at the 5-Position

The most common and effective method for introducing an amino group onto an aromatic ring, particularly when deactivating groups are present, is through the nitration of the ring followed by the reduction of the nitro group.

In the context of synthesizing precursors for this compound, an intermediate like 2-chloro-4-fluorobenzaldehyde is subjected to nitration. The existing substituents direct the incoming electrophile (the nitronium ion, NO₂⁺). The chloro and fluoro groups are ortho-, para-directing, while the aldehyde group is a meta-director. The cumulative effect of these groups directs the nitro group to the C-5 position, which is ortho to the chlorine, meta to the aldehyde, and para to the fluorine.

The nitration is typically carried out using a mixed acid system, such as concentrated sulfuric acid with fuming nitric acid or potassium nitrate (B79036). google.com To control the reaction and prevent side products, the nitration is conducted at low temperatures, often between -20 °C and 0 °C. google.com The resulting product, 2-chloro-4-fluoro-5-nitrobenzaldehyde, can be precipitated by adding the reaction mixture to ice water and then purified, with yields reported around 79-90%. google.com

Introduction of the Methanol Group at the 1-Position

The hydroxymethyl (methanol) group is typically installed by reducing a carbonyl group at the 1-position, such as an aldehyde or a carboxylic acid.

As established in the retrosynthetic analysis, a key intermediate is 2-chloro-4-fluoro-5-nitrobenzaldehyde. The aldehyde functional group in this molecule serves as the direct precursor to the methanol group. The reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis. This can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Alternatively, if the synthesis proceeds through a benzoic acid intermediate, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, a more powerful reducing agent like LiAlH₄ or borane (B79455) (BH₃) would be required to reduce the carboxylic acid to the corresponding benzyl alcohol.

The final step in the synthesis of the target molecule often involves the simultaneous or sequential reduction of both the nitro group and the aldehyde group of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

Specific Transformation Pathways to this compound

While the direct synthesis involves the reduction of 2-chloro-4-fluoro-5-nitrobenzaldehyde, related precursors are also of significant interest and can be synthesized through specific pathways.

Hydrolysis of (5-Amino-2-chloro-4-fluorophenyl)ethyl Carbonate

The hydrolysis of (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate is a high-yield method for producing the related compound 5-amino-2-chloro-4-fluorophenol , a valuable intermediate for pharmaceuticals and pesticides. google.com This process involves cleaving the carbonate ester to reveal the phenol (B47542) hydroxyl group.

The reaction is typically performed by treating the carbonate with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous solution. google.com The process is efficient, with reported yields exceeding 95%. google.com The starting material for this reaction, (5-amino-2-chloro-4-fluorophenyl)ethyl carbonate, is itself prepared by the reduction of its corresponding nitro precursor, (2-chloro-4-fluoro-5-nitrophenyl)ethyl carbonate. google.com

| Parameter | Condition |

|---|---|

| Starting Material | (5-Amino-2-chloro-4-fluorophenyl)ethyl Carbonate |

| Reagent | 23% Aqueous Sodium Hydroxide |

| Temperature | 35 to 45 °C |

| Reaction Time | ~2-4 hours (aging) |

| Workup | Neutralization with HCl to pH 7 |

| Product | 5-Amino-2-chloro-4-fluorophenol |

| Yield | 95.9% - 96.1% |

Reduction of Nitro Precursors to Amino Compounds

The reduction of an aromatic nitro group to an amino group is a fundamental step in this synthetic sequence. This transformation is crucial for producing the final this compound from its nitro precursor, as well as for synthesizing related intermediates.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a common and clean method. This has been specifically documented for the reduction of (2-chloro-4-fluoro-5-nitrophenyl)ethyl carbonate to prepare the starting material for the hydrolysis reaction mentioned previously. google.com Other methods include using metals in acidic media (e.g., Fe, Sn, or Zn in HCl).

The direct synthesis of the target molecule, this compound, would involve the reduction of the nitro group of (2-chloro-4-fluoro-5-nitrophenyl)methanol. This precursor is obtained by the selective reduction of the aldehyde group of 2-chloro-4-fluoro-5-nitrobenzaldehyde. A selective reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde without affecting the nitro group. The subsequent reduction of the nitro group would yield the final product.

| Method | Reagents & Conditions | Substrate Example | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 5% Pd/C, Toluene, 40 °C, 20 kg/cm² pressure | (2-chloro-4-fluoro-5-nitrophenyl)ethyl carbonate | google.com |

| Metal/Acid Reduction | Fe, Sn, or Zn in HCl or Acetic Acid | General aromatic nitro compounds | General Knowledge |

| Selective Aldehyde Reduction | NaBH₄ in Methanol/Ethanol (B145695) | 2-chloro-4-fluoro-5-nitrobenzaldehyde | General Knowledge |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficient synthesis of this compound hinges on the optimization of each step to maximize yields and purity. A plausible and widely utilized synthetic route commences with the nitration of a suitable precursor, followed by a reduction step. A key precursor for this synthesis is 2-chloro-4-fluoro-5-nitrobenzaldehyde.

The synthesis of this precursor typically starts from 2-chloro-4-fluorotoluene. This initial substrate undergoes chlorination, often under high-pressure ultraviolet light, followed by hydrolysis to yield 2-chloro-4-fluorobenzaldehyde. This intermediate is then subjected to nitration to introduce the nitro group at the 5-position. The conditions for this nitration step are critical for achieving high yields and regioselectivity.

Nitration of 2-chloro-4-fluorobenzaldehyde:

The nitration is commonly carried out using a mixture of a nitrate salt, such as potassium nitrate, in a strong acid, typically concentrated sulfuric acid. Alternatively, a mixture of fuming nitric acid and concentrated sulfuric acid can be employed. The reaction temperature is a crucial parameter that must be carefully controlled to prevent over-nitration or side reactions. Optimal temperatures are generally maintained in the range of -30 to 10°C. Post-reaction, the product is often isolated by precipitation in ice water. Yields for this nitration step have been reported to be as high as 90%.

| Parameter | Optimized Condition | Reported Yield |

| Nitrating Agent | Potassium Nitrate / Conc. H₂SO₄ or Fuming HNO₃ / Conc. H₂SO₄ | ~90% |

| Temperature | -30 to 10°C | |

| Post-treatment | Precipitation in ice water |

Reduction of 2-chloro-4-fluoro-5-nitrobenzaldehyde:

The final step in the synthesis of this compound involves the simultaneous reduction of both the nitro group and the aldehyde functionality of 2-chloro-4-fluoro-5-nitrobenzaldehyde. This transformation can be achieved in a single step using a suitable reducing agent.

Catalytic hydrogenation is a prominent method for such reductions. Various catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are effective for the reduction of both aromatic nitro groups and aldehydes. The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent, temperature, and pressure can significantly influence the reaction rate and selectivity. For instance, using a Raney nickel catalyst with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent like methanol or ethanol at temperatures between 60-80°C has proven effective for similar transformations, with yields often exceeding 90%.

Another common reducing agent is sodium borohydride (NaBH₄). While NaBH₄ is highly effective for the reduction of aldehydes to primary alcohols, its ability to reduce aromatic nitro groups is limited under standard conditions. However, its efficacy can be enhanced by the use of transition metal catalysts.

| Reducing System | Target Functionalities | Typical Conditions |

| Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Ni) | Nitro group and Aldehyde | H₂ gas, various solvents (e.g., alcohols), controlled temperature and pressure |

| Hydrazine Hydrate with Raney Nickel | Nitro group and Aldehyde | Alcoholic solvent, 60-80°C |

| Sodium Borohydride (with catalyst) | Aldehyde (and potentially nitro group) | Alcoholic or aqueous solvents |

The optimization of this final reduction step involves a careful selection of the catalyst and reducing agent to ensure the complete conversion of both functional groups while minimizing side reactions. The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer solvents, atom economy, and the reduction of waste.

Solvent Selection:

Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives. Water, ethanol, and isopropanol (B130326) are considered greener solvent choices due to their lower toxicity and environmental impact. In the synthetic pathway described, the use of alcoholic solvents for the reduction step aligns with these principles. Solvent selection guides, which rank solvents based on their health, safety, and environmental impact, can be valuable tools in optimizing the greenness of the synthesis.

Atom Economy and Waste Reduction:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product. The reduction of 2-chloro-4-fluoro-5-nitrobenzaldehyde via catalytic hydrogenation exhibits a high atom economy, as the primary byproduct is water.

Another important metric is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process. For the synthesis of anilines from nitroarenes, process optimization to minimize byproducts and the use of recyclable catalysts can significantly reduce the E-factor.

Catalysis:

The use of heterogeneous catalysts, such as Pd/C or Raney nickel, is a cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. The development of more active and selective catalysts can also lead to milder reaction conditions, such as lower temperatures and pressures, further enhancing the green credentials of the process.

Alternative Reagents:

Exploring alternative, less hazardous reagents is another key aspect of green chemistry. For instance, in the reduction step, catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine hydrate or formic acid in the presence of a catalyst, can be an alternative to using high-pressure hydrogen gas, thereby improving safety.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Derivatization Studies of 5 Amino 2 Chloro 4 Fluorophenyl Methanol

Reactions Involving the Aromatic Amino Group

The aromatic amino group in (5-Amino-2-chloro-4-fluorophenyl)methanol is a versatile site for chemical modification, readily undergoing reactions typical of primary aromatic amines.

Acylation and Sulfonylation Reactions

The nucleophilic character of the amino group allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis for the introduction of amide and sulfonamide functionalities, respectively.

Acylation Reactions: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylated products. For instance, treatment with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would be expected to yield N-(3-chloro-4-fluoro-5-(hydroxymethyl)phenyl)acetamide. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation Reactions: Similarly, sulfonylation can be achieved by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction, often referred to as the Hinsberg test for primary amines, results in the formation of a sulfonamide. The resulting N-(3-chloro-4-fluoro-5-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide is a stable derivative. The reactivity in these reactions is influenced by the electronic environment of the aniline (B41778) ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(3-chloro-4-fluoro-5-(hydroxymethyl)phenyl)acetamide | Acylation |

| This compound | p-Toluenesulfonyl chloride | N-(3-chloro-4-fluoro-5-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide | Sulfonylation |

Diazotization and Coupling Reactions

The primary aromatic amino group is readily converted into a diazonium salt, which is a versatile intermediate for a wide range of subsequent transformations, most notably coupling reactions to form azo compounds.

The diazotization of this compound is typically carried out by treating a cold acidic solution of the amine with sodium nitrite. This generates the corresponding diazonium salt, (3-chloro-4-fluoro-5-(hydroxymethyl)phenyl)diazonium chloride. Due to their inherent instability, these salts are generally prepared in situ and used immediately.

The resulting diazonium salt can then undergo electrophilic aromatic substitution reactions with activated aromatic compounds, known as coupling partners, to form brightly colored azo dyes. For example, coupling with an alkaline solution of a phenol (B47542), such as 2-naphthol, would be expected to yield an azo dye. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling partner.

| Diazonium Salt Precursor | Coupling Partner | Product Type |

| This compound | 2-Naphthol | Azo Dye |

| This compound | Phenol | Azo Dye |

| This compound | Aniline | Azo Dye |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product. For example, condensation with benzaldehyde (B42025) would yield the corresponding Schiff base, (E)-N-(3-chloro-4-fluoro-5-(hydroxymethyl)benzylidene)aniline.

Reactions Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group of this compound is also a key site for chemical modification, enabling oxidation, esterification, and etherification reactions.

Oxidation Reactions

The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 5-amino-2-chloro-4-fluorobenzaldehyde. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are commonly used for the selective oxidation of benzylic alcohols to aldehydes. The reaction conditions are typically mild, and the yields are often high.

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 5-amino-2-chloro-4-fluorobenzaldehyde |

| This compound | Manganese dioxide (MnO2) | 5-amino-2-chloro-4-fluorobenzaldehyde |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through various synthetic methodologies.

Esterification Reactions: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for a more reactive approach, an acyl chloride can be used in the presence of a base like pyridine. For instance, reaction with acetic anhydride would yield (3-amino-5-chloro-4-fluorophenyl)methyl acetate.

Etherification Reactions: The formation of ethers from the benzylic alcohol can be accomplished through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide. For example, treatment with methyl iodide after deprotonation would yield 1-(chloromethyl)-5-(methoxymethyl)-2-fluoro-4-nitrobenzene. The choice of base and reaction conditions is crucial to avoid competing reactions, such as elimination.

| Starting Material | Reagent | Product Type |

| This compound | Acetic anhydride | Ester |

| This compound | Sodium hydride, then Methyl iodide | Ether |

Substitution Reactions

The primary sites for substitution reactions on this compound are the amino group, the hydroxyl group of the chloromethyl moiety, and the aromatic ring itself. The amino group can readily undergo acylation, alkylation, and diazotization reactions. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution, or it can be oxidized to an aldehyde.

Reactivity of the Halogen Substituents (Chloro and Fluoro)

The presence of both chlorine and fluorine atoms on the aromatic ring introduces the possibility of selective substitution reactions, which are governed by the nature of the reaction conditions and the attacking reagent.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the halogen substituents on this compound. In SNAr reactions, the rate of substitution is influenced by the electron-withdrawing nature of the substituents on the ring and the identity of the leaving group. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The amino and chloromethyl groups, being ortho/para directing, can influence the regioselectivity of such substitutions.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution

| Feature | Influence on SNAr Reactivity |

| Electron-withdrawing groups | Activate the ring towards nucleophilic attack |

| Leaving group ability | F > Cl > Br > I |

| Nucleophile strength | Stronger nucleophiles react faster |

| Solvent | Polar aprotic solvents are generally preferred |

This table presents general trends and the specific outcomes for this compound may vary.

The chloro and fluoro substituents on the aromatic ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogens in these reactions is typically in the order of I > Br > Cl >> F. Therefore, the chloro group in this compound would be expected to be more reactive than the fluoro group in typical palladium-catalyzed cross-coupling reactions. Selective activation of the C-Cl bond over the C-F bond is a common strategy in synthetic organic chemistry.

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Resulting Bond |

| Suzuki Coupling | Organoboron reagent | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

This table illustrates common cross-coupling reactions; their applicability to this compound would require experimental validation.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating amino group. The amino group is an ortho, para-director. However, the positions ortho and para to the amino group are already substituted. The directing effects of the chloro, fluoro, and chloromethyl groups must also be considered. Halogens are deactivating but ortho, para-directing. The chloromethyl group is weakly deactivating and ortho, para-directing. The interplay of these directing effects will determine the regiochemical outcome of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Given the substitution pattern, further electrophilic substitution on the ring is likely to be sterically hindered and may require forcing conditions.

Chemo- and Regioselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

Chemoselectivity : Reactions can be directed to a specific functional group by careful choice of reagents and reaction conditions. For example, the amino group can be selectively acylated in the presence of the hydroxyl group under appropriate conditions. The hydroxyl group can be selectively oxidized without affecting the other functional groups using mild oxidizing agents.

Regioselectivity : In reactions involving the aromatic ring, the regiochemical outcome is determined by the combined directing effects of the existing substituents. For instance, in metal-catalyzed cross-coupling reactions, the chloro substituent is expected to react preferentially over the fluoro substituent.

Advanced Spectroscopic Characterization Methodologies for 5 Amino 2 Chloro 4 Fluorophenyl Methanol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For a substituted aromatic compound like (5-Amino-2-chloro-4-fluorophenyl)methanol, a multi-nuclear NMR approach is essential for complete characterization.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the hydroxyl (-OH) proton, and the amino (-NH₂) protons.

Aromatic Region: The substitution pattern on the benzene (B151609) ring (amino, chloro, fluoro, and methanol (B129727) groups) results in two non-equivalent aromatic protons. These will appear as doublets due to coupling with the adjacent fluorine atom and potentially with each other. The precise chemical shifts are influenced by the electronic effects of the substituents.

Methylene Protons: The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a singlet or a narrowly split doublet.

Hydroxyl and Amino Protons: The signals for the -OH and -NH₂ protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methylene carbon.

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

Methylene Carbon: The signal for the -CH₂OH carbon will appear in the aliphatic region of the spectrum.

A representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous compounds. rsc.orgresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-Cl | - | 120 - 135 |

| Aromatic C-F | - | 150 - 165 (with large ¹JCF) |

| Aromatic C-CH₂OH | - | 135 - 145 |

| -CH₂OH | ~4.5 | ~60 |

| -OH | Variable (broad) | - |

| -NH₂ | Variable (broad) | - |

For molecules containing fluorine and nitrogen, ¹⁹F and ¹⁵N NMR spectroscopy offer direct insights into the electronic environment of these heteroatoms.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to the electronic effects of the other substituents on the aromatic ring. nih.gov The ¹⁹F signal will appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful for confirming the presence and position of the fluorine substituent. rsc.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide valuable information about the amino group. nih.gov The chemical shift of the nitrogen atom is influenced by hybridization and the electronic nature of the aromatic ring. acs.orgacs.org Empirical equations and correlation with Hammett constants can be used to predict and interpret ¹⁵N chemical shifts in aniline (B41778) derivatives. acs.org

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹⁹F | -100 to -150 (for aryl fluorides) | Confirms fluorine presence and position; sensitive to electronic environment. wikipedia.orgnih.gov |

| ¹⁵N | -300 to -350 (for anilines) | Provides information on the electronic state of the amino group. nih.govresearchgate.net |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, COSY would be used to confirm the coupling between the aromatic protons and potentially between the methylene and hydroxyl protons under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a specific carbon atom. libretexts.org It is instrumental in assigning the proton and carbon signals of the methylene group and the protonated aromatic carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR and Raman spectra of this compound will display characteristic bands for the O-H, N-H, C-H, C-O, C-F, and C-Cl bonds, as well as vibrations of the aromatic ring.

O-H and N-H Stretching: The O-H stretching vibration of the alcohol typically appears as a broad band in the region of 3200-3500 cm⁻¹ due to hydrogen bonding. orgchemboulder.com The N-H stretching vibrations of the primary amine group usually appear as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range. nsf.govmaterialsciencejournal.org

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the methylene C-H stretching vibrations appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

C-O, C-F, and C-Cl Stretching: The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹. orgchemboulder.com The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH (alcohol) | O-H stretch (H-bonded) | 3200 - 3500 (broad) orgchemboulder.com |

| -NH₂ (amine) | N-H stretch (asymmetric & symmetric) | 3300 - 3500 nsf.govmaterialsciencejournal.org |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| -CH₂- (methylene) | C-H stretch | 2850 - 2960 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| -CH₂OH | C-O stretch | ~1050 orgchemboulder.com |

| Aromatic C-F | C-F stretch | 1000 - 1250 |

| Aromatic C-Cl | C-Cl stretch | 600 - 800 |

The precise positions and shapes of vibrational bands can provide information about the conformational isomers of the molecule. For instance, studies on benzyl (B1604629) alcohol derivatives have shown that the O-H stretching band can be resolved into components corresponding to different conformers, which are influenced by intramolecular hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring. cdnsciencepub.com The presence of bulky and polar substituents like chlorine and fluorine can further influence the rotational barrier around the C-C bond connecting the methylene group to the ring, potentially leading to distinct conformational populations that could be observed in the vibrational spectra under high-resolution conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, possess sufficient resolving power to distinguish between ions with very similar nominal masses. nih.gov This capability is crucial for differentiating between compounds that may have the same integer mass but differ in their elemental formulas.

For a compound like this compound, HRMS would be employed to confirm its molecular formula, C₇H₇ClFNO. The theoretical monoisotopic mass of this compound can be calculated with high precision by summing the masses of the most abundant isotopes of its constituent atoms. An experimental HRMS measurement that aligns closely with this theoretical value, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

The process involves ionizing the sample, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce intact molecular ions. These ions are then guided into the mass analyzer where their m/z values are measured with exceptional accuracy. The high mass accuracy of HRMS helps to significantly reduce the number of possible elemental formulas for an unknown compound, often leaving only one viable option within a chemically reasonable context. rsc.org

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| This compound | C₇H₇ClFNO | 175.0204 | Hypothetical Data | Hypothetical Data |

This table illustrates the type of data generated from an HRMS experiment. The "Observed Mass" and "Mass Error" are placeholders as specific experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination of Related Halogenated Aminophenylmethanol Derivatives

X-ray crystallography is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of a compound. While the crystal structure of this compound itself has not been publicly reported, examination of related halogenated aminophenyl derivatives and non-halogenated analogs provides insight into the structural motifs that might be expected.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. nih.gov

For instance, the crystal structure of a related compound, 2-(2,6-dichlorophenylamino)-2-imidazoline, reveals key structural information that can be extrapolated to other halogenated aminophenyl compounds. mdpi.com The crystallographic data for such a compound would typically be presented in a detailed table summarizing the experimental parameters and structural refinement data.

Table 1: Illustrative Crystallographic Data for a Related Halogenated Aminophenyl Derivative

| Parameter | Value |

| Empirical formula | C₃₃H₃₀BCl₂N₃ |

| Formula weight | 562.33 |

| Temperature (K) | 296(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.123(2) Å, α = 90°b = 18.456(4) Å, β = 98.76(3)°c = 15.897(3) Å, γ = 90° |

| Volume (ų) | 2934.1(10) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.272 |

| Absorption coefficient (mm⁻¹) | 0.298 |

| F(000) | 1176 |

| Data adapted from the crystallographic study of 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate (B1193919) for illustrative purposes. mdpi.com |

Furthermore, the analysis of simpler, non-halogenated analogs like 4-aminobenzyl alcohol (also known as 4-aminophenylmethanol) can provide foundational knowledge about the molecular conformation and hydrogen bonding networks in this class of compounds. researchgate.net Studies on such analogs often reveal extensive hydrogen bonding networks involving the amino and hydroxyl groups, which significantly influence the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 5 Amino 2 Chloro 4 Fluorophenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of organic compounds. researchgate.net Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to provide a reliable balance between computational cost and accuracy for predicting the properties of substituted aromatic systems. researchgate.netresearchgate.net These calculations form the foundation for geometry optimization, vibrational analysis, and the exploration of electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Table 1: Predicted Geometrical Parameters for (5-Amino-2-chloro-4-fluorophenyl)methanol The following table presents expected values for key geometrical parameters based on DFT calculations of similar molecules. Actual values would require a specific calculation for the title compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-NH₂ | ~1.39 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C-CH₂OH | ~1.51 Å |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-C-F | ~119° |

| Dihedral Angle | Cl-C-C-C | ~0° (indicating planarity) |

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the presence of specific functional groups. nih.govresearchgate.net For this compound, characteristic vibrational modes for the N-H, O-H, C-Cl, and C-F bonds are of particular interest.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table outlines the expected wavenumber ranges for the fundamental vibrational modes of the title compound, based on studies of analogous structures. nih.govnih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Symmetric/Asymmetric Stretching | 3400 - 3500 cm⁻¹ |

| Hydroxyl (-OH) | O-H Stretching | 3300 - 3600 cm⁻¹ |

| Aromatic Ring | C-H Stretching | 3000 - 3100 cm⁻¹ |

| Methanol (B129727) (-CH₂OH) | C-H Stretching | 2850 - 2960 cm⁻¹ |

| Fluoro (-F) | C-F Stretching | 1100 - 1350 cm⁻¹ |

| Chloro (-Cl) | C-Cl Stretching | 600 - 800 cm⁻¹ |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. aimspress.comnih.gov A small energy gap generally signifies high chemical reactivity and a soft molecule. researchgate.netthaiscience.info In molecules like this compound, the HOMO is typically localized on the electron-rich amino-substituted phenyl ring, while the LUMO is distributed across the aromatic system. researchgate.net

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors The values below are representative for halogenated anilines and serve as an estimation for the title compound. researchgate.netthaiscience.info

| Parameter | Symbol | Illustrative Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.8 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.6 eV | Chemical reactivity and stability |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.3 eV | Resistance to change in electron configuration |

| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | -3.5 eV | Electron escaping tendency |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netavogadro.cclibretexts.org The MEP surface is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen, oxygen, fluorine, and chlorine atoms, identifying them as sites for electrophilic interaction. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic interaction. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from the rotation around single bonds. For this compound, key rotations would be around the C-C bond of the methanol group and the C-N bond of the amino group. By calculating the energy of the molecule at various rotational angles, an energy landscape can be constructed. This landscape reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). acs.org This analysis is crucial for understanding the molecule's preferred shape in different environments, which can influence its biological activity and physical properties.

Applications in Advanced Chemical Synthesis and Material Science

Role as a Building Block for Complex Organic Molecules

In the field of organic synthesis, "building blocks" are molecules that serve as starting materials for the construction of more complex molecular architectures. The structure of (5-Amino-2-chloro-4-fluorophenyl)methanol makes it a potentially valuable building block. Its various functional groups—the nucleophilic amino group, the reactive hydroxymethyl group, and the positions of the halogen atoms—offer multiple sites for chemical modification.

While specific, extensively documented examples of its use in the synthesis of a wide array of complex organic molecules are not prevalent in publicly available literature, its structural motifs are found in various biologically active compounds. The presence of a fluorinated and chlorinated aniline (B41778) derivative framework is of particular interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atoms, such as altered lipophilicity and metabolic stability.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 101329-82-2 |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

This table is generated based on the compound's chemical structure and available database information. Physical properties like appearance and solubility may vary based on purity and experimental conditions.

Intermediacy in the Synthesis of Specialty Chemicals (e.g., Dyes, Monomers)

Aromatic amines and their derivatives have historically been central to the synthesis of a vast range of specialty chemicals, most notably dyes and pigments. The amino group in this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. The specific color and properties of such dyes would be influenced by the electronic effects of the chloro and fluoro substituents.

However, a thorough review of available scientific literature and patents does not reveal specific instances of this compound being used as a key intermediate in the commercial production of dyes. Similarly, while its structure suggests potential as a monomer for the synthesis of specialty polymers, documented research in this specific application is not readily found.

Precursor in the Development of Agro-Chemical Intermediates

A significant and documented application of this compound is in the field of agrochemicals. It serves as a key precursor in the synthesis of certain herbicidally active compounds.

A notable example is its use in the preparation of glutarimide (B196013) derivatives, as detailed in Chinese patent CN1049846A. This patent describes the synthesis of novel glutarimides with herbicidal activity. In this context, this compound is utilized as a starting material to construct the substituted phenyl portion of the final herbicidal molecule. The presence and specific placement of the amino, chloro, and fluoro groups on the phenyl ring are critical for the biological activity of the resulting herbicide.

Table 2: Documented Application of this compound

| Application Area | Specific Use | Reference |

|---|

This application underscores the importance of this compound as a valuable intermediate in the development of new crop protection agents.

Exploration in Polymer Chemistry and Advanced Materials (e.g., functional monomers)

The molecular structure of this compound contains reactive sites that make it a candidate for a functional monomer in polymer chemistry. The amino and hydroxymethyl groups can participate in polymerization reactions to form polyamides, polyurethanes, or polyesters. The incorporation of the chloro and fluoro substituents into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Despite this potential, there is a lack of specific research articles or patents detailing the use of this compound as a functional monomer in the synthesis of advanced materials. While the broader class of substituted aminophenylmethanol derivatives is explored in materials science, dedicated studies on this particular compound are not evident in the current body of scientific literature. Further research in this area could potentially unveil novel polymers with unique and valuable properties.

Future Research Directions and Perspectives for 5 Amino 2 Chloro 4 Fluorophenyl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted aminobenzyl alcohols is a cornerstone of organic chemistry. Future research should prioritize the development of efficient and environmentally benign methods for the preparation of (5-Amino-2-chloro-4-fluorophenyl)methanol. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Modern synthetic strategies could offer greener alternatives.

Key areas for investigation include:

Catalytic Reduction of Precursors: Investigating the selective reduction of a corresponding nitro or carbonyl compound using advanced catalytic systems. This could involve heterogeneous catalysts based on noble metals (e.g., Pd, Pt) or more abundant transition metals (e.g., Ni, Fe), supported on various materials to enhance activity and selectivity.

Green Solvents and Reagents: Exploring the use of sustainable solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile organic compounds. Additionally, employing milder and more selective reducing agents would be beneficial.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | High atom economy, clean reaction | Development of selective and reusable catalysts |

| Transfer Hydrogenation | Avoids use of high-pressure hydrogen gas | Identification of efficient hydrogen donors |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |

Exploration of Novel Reactivity Pathways and Derivatization

The functional groups present in this compound—an amino group, a hydroxyl group, and a halogenated aromatic ring—provide multiple handles for chemical modification. A systematic exploration of its reactivity is crucial to understand its potential as a building block in organic synthesis.

Future studies could focus on:

N-Functionalization: The amino group can be readily acylated, alkylated, or arylated to introduce a wide range of substituents, leading to the synthesis of amides, sulfonamides, and more complex amine derivatives.

O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters, providing access to a diverse array of functionalized molecules.

Cross-Coupling Reactions: The chloro and fluoro substituents on the aromatic ring can potentially participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.

Advanced Spectroscopic Characterization Techniques for In-situ Studies

To gain a deeper understanding of the reaction dynamics involving this compound, the application of advanced in-situ spectroscopic techniques is essential. These methods allow for real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of reaction mechanisms.

Promising techniques for future investigation include:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the changes in vibrational modes of functional groups, allowing for the tracking of reactant consumption and product formation.

In-situ NMR Spectroscopy: This powerful tool can offer detailed structural information about species in the reaction mixture, including short-lived intermediates.

Process Analytical Technology (PAT): Integrating these spectroscopic techniques into a PAT framework can enable real-time process control and optimization for the synthesis and derivatization of the target compound.

| Technique | Information Gained | Potential Application |

| In-situ FTIR | Functional group conversion | Monitoring reaction kinetics |

| In-situ NMR | Structural elucidation of intermediates | Mechanistic studies |

| In-situ Mass Spectrometry | Identification of reaction components | High-throughput reaction screening |

Deeper Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry offers a powerful and complementary approach to experimental studies for understanding the reactivity and properties of molecules. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the reaction mechanisms involving this compound.

Future computational studies could focus on:

Modeling Reaction Pathways: Calculating the energy profiles of potential reaction pathways to predict the most favorable routes and identify rate-determining steps.

Predicting Spectroscopic Properties: Simulating spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of novel derivatives.

Understanding Substituent Effects: Investigating how the electronic and steric effects of the amino, chloro, and fluoro substituents influence the reactivity of the molecule. For instance, computational studies on benzyl (B1604629) alcohol oxidation have shown that substituents can impact substrate binding and the rate-limiting steps of a reaction. acs.org

Potential for Derivatization into High-Value Chemical Intermediates

The true value of this compound lies in its potential to be converted into more complex and valuable molecules. Aminobenzyl alcohols and their derivatives are known to be important intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemimpex.com

Future research should be directed towards the strategic derivatization of this compound to access high-value chemical intermediates. For example, the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry, could be a primary focus. The combination of the amino and hydroxyl groups offers a pathway to quinolines and other nitrogen-containing heterocycles. researchgate.net

By systematically exploring the research avenues outlined above, the scientific community can unlock the synthetic potential of this compound and pave the way for its application in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Amino-2-chloro-4-fluorophenyl)methanol, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation and subsequent reduction. For example, halogenation of a fluorophenol precursor (e.g., via chlorination) followed by reduction of nitro or carbonyl intermediates using agents like sodium borohydride or catalytic hydrogenation (Pd/C) . Optimize temperature (e.g., reflux in ethanol/HCl for 20 hours) and solvent polarity to enhance regioselectivity and minimize side reactions. Yield improvements (>65%) are achievable via column chromatography (ethyl acetate/petroleum ether gradients) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns (chloro, fluoro, amino, and hydroxymethyl groups). F NMR is essential for verifying fluorine position .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHClFNO) and isotopic patterns.

Q. How should researchers handle safety concerns during synthesis?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential toxicity from halogenated intermediates .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas during acid hydrolysis) .

- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology :

- Dynamic effects : Assess tautomerism or solvent-induced conformational changes via variable-temperature NMR .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies .

- Multi-technique validation : Cross-validate using IR (hydroxyl stretching ~3200 cm) and HPLC-MS for purity (>95%) .

Q. What strategies optimize solubility for in vitro assays without compromising stability?

- Methodology :

- Co-solvent systems : Test DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH adjustment : Exploit the amino group’s basicity (pKa ~8–10) by using buffered solutions (e.g., PBS at pH 7.4) .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How can researchers address low crystallinity in X-ray diffraction studies?

- Methodology :

- Crystallization screens : Use vapor diffusion (e.g., ethyl acetate/hexane) or slow evaporation with mixed solvents (CHCl/methanol) .

- Cryoprotection : Flash-cool crystals in liquid N with 20% glycerol to reduce lattice disorder .

- Data collection : Employ high-flux synchrotron sources for weakly diffracting crystals .

Q. What are the implications of fluorine substitution on reactivity and biological activity?

- Methodology :

- Electrophilic aromatic substitution (EAS) : Fluorine’s electron-withdrawing effect directs chloro/amino groups to meta/para positions, altering reactivity .

- Bioactivity assays : Compare IC values against non-fluorinated analogs in enzyme inhibition studies (e.g., cytochrome P450) to quantify fluorine’s impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.